molecular formula C13H15IN2O2 B1209065 4-(N-Maleimido)phenyltrimethylammonium iodide CAS No. 17804-54-5

4-(N-Maleimido)phenyltrimethylammonium iodide

Cat. No. B1209065
CAS RN: 17804-54-5
M. Wt: 358.17 g/mol
InChI Key: BFXYMHXQRLNFAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Maleimido)phenyltrimethylammonium iodide is an organic molecular entity.

Scientific Research Applications

1. Polymer Modification and Stabilization

4-(N-Maleimido)phenyltrimethylammonium iodide has applications in the field of polymer chemistry, particularly in the modification and stabilization of polyvinyl chloride (PVC). Studies have shown that maleimido phenyl derivatives, such as those related to 4-(N-Maleimido)phenyltrimethylammonium iodide, exhibit significant synergistic effects when mixed with commercial stabilizers, enhancing the thermal stabilization of PVC. This is evidenced by longer thermal stability periods and lower rates of dehydrochlorination in stabilized PVC samples, as compared to those stabilized with traditional industrial stabilizers alone (Mohamed et al., 2015).

2. Antimicrobial Applications

There is evidence that certain maleimido phenyl derivatives possess antimicrobial properties. These derivatives have been tested against various bacteria and pathogenic fungi, showing effectiveness in inhibiting growth. This antimicrobial action is more pronounced against Gram-positive bacteria than Gram-negative bacteria. The introduction of electron-donating substituent groups in the aromatic ring of these stabilizer molecules appears to enhance their antimicrobial activities (Mohamed et al., 2016).

3. Photopolymerization and Material Sciences

In material sciences, particularly in the area of photopolymerization, maleimido phenyl methacrylates, which are structurally related to 4-(N-Maleimido)phenyltrimethylammonium iodide, demonstrate potential. These compounds show high cross-linking abilities at elevated temperatures, indicating their usefulness in creating materials with desired mechanical and thermal properties (Gryshchuk et al., 2004).

4. Organic Synthesis and Catalysis

Research has explored the role of maleimides in organic synthesis, particularly in copper-catalyzed reactions. The utilization of maleimides in multi-component coupling reactions demonstrates their versatility in organic synthesis, providing efficient routes to access bioactive compounds (Gao et al., 2019).

5. Non-linear Optical Properties

4-(N-Maleimido)phenyltrimethylammonium iodide and its derivatives are of interest in the field of non-linear optical (NLO) materials. Studies have synthesized and characterized NLO-active compounds containing maleimido groups, demonstrating enhanced optical properties and potential applications in photonic and electronic devices (Umezawa et al., 2005).

properties

CAS RN

17804-54-5

Product Name

4-(N-Maleimido)phenyltrimethylammonium iodide

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H15N2O2.HI/c1-15(2,3)11-6-4-10(5-7-11)14-12(16)8-9-13(14)17;/h4-9H,1-3H3;1H/q+1;/p-1

InChI Key

BFXYMHXQRLNFAF-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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